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Introduction
Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the

neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] This

technical guide provides an in-depth overview of orvepitant's mechanism of action, its

interaction with the Substance P signaling pathway, and a summary of its preclinical and

clinical development. The information is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting the Substance

P/NK1 receptor system.

Orvepitant: Core Properties and Mechanism of
Action
Orvepitant is a brain-penetrant small molecule that exhibits high affinity and selectivity for the

human NK1 receptor.[1][2] Its primary mechanism of action is the competitive antagonism of

Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling

cascades initiated by this interaction.[1]

Quantitative Data: Binding Affinity and Functional
Antagonism
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The following table summarizes the key in vitro binding and functional parameters of

orvepitant.

Parameter Value Species/System Reference

pKi 10.2 Human NK1 Receptor [2]

Apparent pKB 10.30
Human NK1-CHO

cells

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of

orvepitant to the NK1 receptor. A higher pKi value signifies a stronger binding affinity.

pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, determined

from its ability to inhibit the functional response to an agonist (Substance P).

The Substance P / NK1 Receptor Signaling Pathway
Substance P is a member of the tachykinin family of neuropeptides and is widely distributed

throughout the central and peripheral nervous systems. It plays a crucial role in a variety of

physiological and pathophysiological processes, including pain transmission, inflammation, and

mood regulation. The biological effects of Substance P are primarily mediated through the G-

protein coupled NK1 receptor.

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to

the activation of intracellular G-proteins, predominantly Gq/11. This initiates a cascade of

downstream signaling events, as depicted in the diagram below.
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Substance P / NK1 Receptor Signaling Pathway and Orvepitant's Site of Action.

Preclinical Pharmacology of Orvepitant
The preclinical profile of orvepitant has been characterized in a variety of in vitro and in vivo

models, demonstrating its potential for therapeutic intervention in conditions driven by

Substance P-mediated signaling.

In Vivo Models
Orvepitant has shown efficacy in well-established preclinical models that are indicative of NK1

receptor antagonism in the central nervous system.

Gerbil Foot-Tapping Model: This model is used to assess the central activity of NK1 receptor

antagonists. Orvepitant has been shown to dose-dependently inhibit foot-tapping behavior

induced by either footshock or direct administration of an NK1 agonist.

Gerbil Scratching Behavior Model: Intradermal injection of Substance P or an NK1 agonist

induces a scratching behavior in gerbils, which is considered a model for pruritus (itching).

Orvepitant effectively inhibits this scratching behavior, suggesting its potential as an anti-

pruritic agent.

Preclinical Pharmacokinetics
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The pharmacokinetic profile of orvepitant has been evaluated in several animal species.

Species
Bioavailabil
ity (F)

Plasma
Clearance
(Clp)

Half-life (t½)
Brain/Plasm
a Ratio

Reference

Rat 17% 29 mL/min/kg 2.3 h
1.2 (at 5 min

post-i.v.)

Dog 55% 6 mL/min/kg 6.1 h Not Reported

Clinical Development of Orvepitant
Orvepitant has been investigated in several clinical trials for various indications, primarily

focused on conditions where neuronal hypersensitivity and Substance P signaling are

implicated.

Chronic Cough
VOLCANO-1 (Phase 2a): This open-label, single-arm study evaluated orvepitant (30 mg once

daily for 4 weeks) in 13 patients with chronic refractory cough.

Outcome
Measure

Baseline
(Mean)

Change from
Baseline at
Week 4

p-value Reference

Daytime Cough

Frequency

(coughs/h)

71.4
-18.9 (26%

reduction)
<0.001

VOLCANO-2 (Phase 2b): This randomized, double-blind, placebo-controlled study assessed

three doses of orvepitant (10 mg, 20 mg, and 30 mg once daily for 12 weeks) in 315 patients

with refractory or unexplained chronic cough. While the primary endpoint of change in awake

cough frequency was not met for the overall population, a pre-specified subgroup analysis of

patients with higher baseline cough frequency showed a trend towards efficacy with the 30 mg

dose. Importantly, statistically significant improvements were observed in patient-reported

outcomes for the 30 mg dose group.
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Outcome Measure
(30 mg vs. Placebo
at Week 12)

Treatment
Difference

p-value Reference

Leicester Cough

Questionnaire

Statistically Significant

Improvement
0.009

Cough Severity VAS
Statistically Significant

Improvement
0.034

Urge-to-Cough VAS
Statistically Significant

Improvement
0.005

Pruritus (Itch)
RELIEVE 1 (Phase 2): This randomized, double-blind, placebo-controlled trial investigated the

efficacy of orvepitant (10 mg and 30 mg once daily for 4 weeks) in 44 patients with pruritus

induced by epidermal growth factor receptor inhibitors (EGFRI). The study was terminated

early due to recruitment challenges and did not demonstrate a statistically significant difference

between orvepitant and placebo for the primary endpoint of change in the Numerical Rating

Scale (NRS) for itch.

Treatment Group
Mean Change from
Baseline in NRS Score at
Week 4 (SD)

Reference

Orvepitant 30 mg -2.78 (2.64)

Orvepitant 10 mg -3.04 (3.06)

Placebo -3.21 (1.77)

Safety and Tolerability
Across clinical trials, orvepitant has been generally well-tolerated. The most commonly

reported adverse events include headache, dizziness, fatigue, and somnolence.

Experimental Protocols
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This section provides an overview of the methodologies for key experiments relevant to the

characterization of orvepitant and its interaction with the Substance P/NK1 receptor signaling

pathway.

Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., orvepitant) for the

NK1 receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled compound

to displace a radiolabeled ligand (e.g., [³H]-Substance P) from the NK1 receptor.

Materials:

Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1/NK1 stable cells).

Radioligand: [³H]-Substance P.

Test compound: Orvepitant at various concentrations.

Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor

ligand.

Assay buffer.

96-well filter plates.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer

(for total binding), or non-specific binding control.

Incubate the plate to allow binding to reach equilibrium.

Separate the bound from free radioligand by rapid filtration through the filter plates.
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Wash the filters to remove unbound radioligand.

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation.
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Workflow for a Radioligand Binding Assay.
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Substance P-Induced Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular

calcium concentration. This assay measures the ability of an antagonist to inhibit this calcium

influx.

Materials:

CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Substance P (agonist).

Test compound: Orvepitant at various concentrations.

Assay buffer.

A fluorescence plate reader capable of kinetic reads.

Procedure:

Plate the CHO-K1/NK1 cells in a 96-well plate and allow them to adhere.

Load the cells with the calcium-sensitive fluorescent dye.

Wash the cells to remove excess dye.

Add various concentrations of the test compound (orvepitant) to the wells and incubate.

Initiate the fluorescence reading and add a fixed concentration of Substance P to all wells.

Measure the change in fluorescence over time, which corresponds to the change in

intracellular calcium concentration.

Plot the dose-response curve for the antagonist's inhibition of the Substance P-induced

calcium signal.
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Calculate the IC50 and subsequently the apparent pKB value.

Conclusion
Orvepitant is a well-characterized, potent, and selective NK1 receptor antagonist with

demonstrated central activity. By blocking the action of Substance P, orvepitant modulates a

key signaling pathway involved in neuronal hypersensitivity, pain, and inflammation. Preclinical

studies have established its efficacy in relevant animal models of cough and pruritus. Clinical

trials have provided evidence for its potential therapeutic benefit in chronic cough, particularly

in patients with a higher cough frequency, although its efficacy in pruritus remains to be

definitively established. The favorable safety profile of orvepitant supports its continued

investigation as a potential treatment for conditions driven by aberrant Substance P/NK1

receptor signaling. This technical guide provides a comprehensive summary of the core data

and methodologies that underpin the current understanding of orvepitant's role in this

important signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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